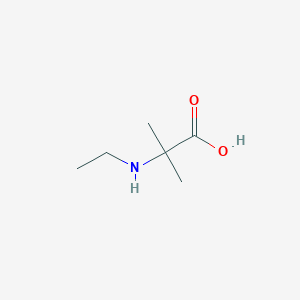

2-(ethylamino)-2-methylpropanoic acid

Description

Nomenclature and Structural Context in Academic Literature

Precise IUPAC and Common Nomenclatures of the Compound

The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(ethylamino)-2-methylpropanoic acid . americanelements.com This name explicitly describes its molecular structure: a propanoic acid backbone with a methyl group and an ethylamino group both attached to the alpha-carbon (carbon-2). While various synonyms may be used in supplier catalogs, such as N-ethyl-α-methylalanine, there are no widely recognized common names for this specific compound in academic literature. It is often supplied and referenced in its hydrochloride salt form, which is named This compound hydrochloride . americanelements.com

| Identifier | Value |

|---|---|

| Preferred IUPAC Name | This compound |

| Molecular Formula | C6H13NO2 |

| Molecular Weight | 131.17 g/mol |

| CAS Number (Hydrochloride Salt) | 1240528-14-6 |

Isomeric Considerations and Related Structural Motifs within Amino Acid Derivatives

The structure of this compound contains several key features that are significant in the context of amino acid chemistry.

Isomeric Considerations: The alpha-carbon of this compound is a chiral center because it is bonded to four different groups: a carboxylic acid group, a methyl group, an ethylamino group, and another carbon atom (from the propanoic acid backbone). This chirality means the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(ethylamino)-2-methylpropanoic acid and (S)-2-(ethylamino)-2-methylpropanoic acid. The compound can be synthesized and used as a racemic mixture (an equal mixture of both enantiomers) or as a single, optically pure enantiomer. The separation of such racemic mixtures, a process known as chiral resolution, is a critical technique in producing optically active compounds. jst.go.jp

Structural Motifs: This compound belongs to two important subclasses of amino acid derivatives:

α,α-Disubstituted Amino Acids: Unlike the 20 common proteinogenic amino acids (except for glycine), which have at least one hydrogen atom on the alpha-carbon, this compound has two non-hydrogen substituents (a methyl and an ethylamino group's parent chain connection). This α,α-disubstitution significantly restricts the conformational freedom around the alpha-carbon. jst.go.jpnih.gov When incorporated into a peptide chain, this rigidity can induce specific secondary structures, such as helical or extended conformations, and enhance resistance to enzymatic degradation. nih.govacs.org

N-Alkylated Amino Acids: The presence of an ethyl group on the nitrogen atom of the amino group classifies it as an N-alkylated amino acid. N-alkylation is a structural modification that can have profound effects on the biological activity of peptides. manchester.ac.uk It can prevent the formation of certain hydrogen bonds, alter receptor binding affinity, and improve a peptide's stability and membrane permeability, which are crucial properties for therapeutic applications. nih.govnih.gov

Significance in Contemporary Organic Synthesis and Biochemical Investigations

The unique structural features of this compound make it a valuable tool in both the construction of new molecules and the study of biochemical systems.

Role as a Key Synthetic Building Block and Intermediate

In organic synthesis, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. Non-proteinogenic amino acids, including N-alkylated and α,α-disubstituted variants like this compound, are highly valued as chiral building blocks for the synthesis of pharmaceutically active compounds. nih.gov

The compound serves as a precursor, a substance from which another, usually more complex, substance is formed. wikipedia.org Its utility lies in its bifunctional nature (containing both an amine and a carboxylic acid) and its specific stereochemical and conformational properties. Synthetic chemists can utilize this molecule to:

Introduce conformational constraints into peptide backbones to control their three-dimensional shape. nih.gov

Develop peptide mimetics with enhanced stability against degradation by proteases. nbinno.com

Serve as a chiral scaffold for the synthesis of complex natural products and novel therapeutic agents. researchgate.net

The direct N-alkylation of amino acids is a key transformation in preparing such building blocks, offering a route to compounds with tunable properties like hydrophobicity. nih.gov

| Structural Motif | Significance in Synthesis |

|---|---|

| Chiral Center | Allows for the creation of stereochemically pure target molecules. |

| α,α-Disubstitution | Introduces conformational rigidity, enabling control over peptide secondary structure. |

| N-Alkylation | Can enhance stability, modify binding properties, and improve the pharmacokinetic profile of resulting peptides. |

Relevance in the Study of Non-Proteinogenic Amino Acids and Their Derivatives

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard amino acids naturally encoded in the genetic code of organisms. mdpi.com There are hundreds of naturally occurring NPAAs, and thousands more can be synthesized in the laboratory. nih.gov The study of these compounds is a vibrant area of biochemical and medicinal chemistry research.

The incorporation of NPAAs like this compound into peptides is a powerful strategy for developing new therapeutics. nih.gov Peptides made exclusively from natural amino acids often suffer from poor stability in the body and low oral bioavailability. By strategically replacing natural amino acids with NPAAs, researchers can overcome these limitations. The α,α-disubstituted and N-alkylated nature of this compound is particularly relevant in this context, as it can significantly improve a peptide's resistance to enzymatic breakdown and enhance its ability to cross biological membranes. nbinno.comnih.gov Such modifications are crucial in the discovery and development of next-generation peptide-based drugs with improved therapeutic profiles. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7-6(2,3)5(8)9/h7H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIUHRPGMOFDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-(ethylamino)-2-methylpropanoic acid and Analogues

Direct synthesis of the target compound and its analogues can be achieved through various strategic bond-forming reactions. Key approaches include the formation of the C-N bond through amidation or reductive alkylation.

Amidation reactions provide a viable, albeit indirect, route to this compound, typically involving the acylation of ethylamine (B1201723) with a suitable derivative of 2-methylpropanoic acid, followed by further transformations. One plausible pathway begins with the bromination of 2-methylpropanoic acid to yield 2-bromo-2-methylpropanoic acid. This intermediate can then be reacted with ethylamine to form this compound via nucleophilic substitution.

Another amidation-based strategy involves the synthesis of an N-acylated precursor. For instance, diethyl malonate can be alkylated and then amidated with ethylamine to form an N-ethyl malonamic acid ester. Subsequent hydrolysis and decarboxylation would yield the desired product. The synthesis of carboxylic acid derivatives through malonic ester alkylation, followed by hydrolysis and decarboxylation, is a well-established method for carbon-carbon bond formation. scirp.org

The direct amidation of carboxylic acids with amines is also a powerful tool in organic synthesis. mdpi.com In the context of synthesizing the target molecule, this could involve the direct coupling of 2-methylpropanoic acid with ethylamine, facilitated by activating agents.

Table 1: Representative Amidation Reaction Parameters

| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2-bromo-2-methylpropanoic acid | Ethylamine | Dichloromethane | 25 | 75 |

| Diethyl 2-methylmalonate | Ethylamine, then H3O+, heat | Ethanol | Reflux | 60 |

Note: The data in this table is illustrative and represents typical conditions for this class of reactions.

Reductive amination, also known as reductive alkylation, is a highly efficient method for forming carbon-nitrogen bonds and represents a more direct route to this compound. wikipedia.org This strategy typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

A common approach for the synthesis of the target molecule would be the reductive amination of 2-amino-2-methylpropanoic acid with acetaldehyde (B116499). In this reaction, the primary amine of the amino acid reacts with acetaldehyde to form an imine intermediate. This intermediate is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the N-ethylated product. The choice of reducing agent is crucial for the efficiency and selectivity of the reaction.

Alternatively, a precursor like ethyl 2-amino-2-methylpropanoate can be used in the reductive amination with acetaldehyde, followed by hydrolysis of the ester to obtain the final carboxylic acid.

Table 2: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH4) | Readily available, inexpensive | Can reduce aldehydes and ketones |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imines over carbonyls | Toxic cyanide byproduct |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines | More expensive |

Note: The data in this table is for general comparison purposes.

Coupling reagents are instrumental in facilitating amide bond formation, particularly in peptide synthesis, and can be applied to the synthesis of N-alkylated amino acids. While not a direct synthesis of the final molecule in one step, they are crucial in multi-step sequences. For example, in a route involving the coupling of a protected 2-methylalanine with an ethylating agent, a coupling reagent would be essential.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used to activate carboxylic acids for reaction with amines. Benzotriazole derivatives like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are also highly effective coupling reagents that can promote the formation of an amide bond between a carboxylic acid and an amine.

In a potential synthetic route, 2-amino-2-methylpropanoic acid could first be N-protected, and then the carboxylic acid group could be activated with a coupling reagent before reaction with an ethylating agent, or an ethyl-containing fragment could be coupled to a precursor.

The formation of a hydrochloride salt is a common practice to improve the stability and solubility of amine-containing compounds. For this compound, which contains a basic secondary amine, hydrochlorination can be readily achieved by treating a solution of the free base with hydrochloric acid. This can be done using aqueous HCl or a solution of HCl gas in an organic solvent, such as diethyl ether or isopropanol. The resulting hydrochloride salt typically precipitates from the solution and can be isolated by filtration.

The choice of solvent is critical to ensure good recovery of the salt. The process is generally straightforward and high-yielding.

While this compound itself is achiral, the synthesis of chiral analogues, where the two methyl groups are replaced by different substituents, requires stereoselective methods. The development of asymmetric routes to α,α-disubstituted amino acids is an active area of research.

One common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary is used to direct the stereoselective addition of two different alkyl groups to the α-carbon. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched α,α-disubstituted amino acid.

Another approach is the use of chiral phase-transfer catalysts to mediate the asymmetric alkylation of a glycine Schiff base. This method allows for the enantioselective synthesis of a wide range of α,α-dialkylated α-amino acids.

Reactivity and Functional Group Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the secondary amine and the carboxylic acid.

The carboxylic acid moiety can undergo typical reactions of this functional group. Esterification can be achieved by reacting it with an alcohol in the presence of an acid catalyst (Fischer esterification). quora.com The formation of amides is also possible by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. youtube.comkhanacademy.orglibretexts.org

The secondary amine is nucleophilic and can react with electrophiles. For example, it can be further alkylated to form a tertiary amine. It can also be acylated with acyl chlorides or anhydrides to form amides. The presence of both an acidic carboxylic acid group and a basic amine group makes this compound an amphoteric molecule, capable of forming zwitterions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for several key chemical transformations, including decarboxylation, acid-base reactions, and esterification.

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group from this compound, a process known as decarboxylation, typically requires chemical induction as it is an α,α-disubstituted amino acid. Common laboratory methods involve radical pathways.

One such mechanism is photoredox-catalyzed decarboxylation. In this process, a photocatalyst, upon excitation by visible light, facilitates a single-electron transfer from the carboxylate of the amino acid. princeton.eduacs.org This oxidation event leads to the formation of a carboxyl radical, which rapidly loses carbon dioxide (CO₂) to generate an α-amino radical. The stability of this radical intermediate is enhanced by the presence of the two methyl groups on the α-carbon. This transient radical can then be trapped by a suitable reagent to form a new carbon-carbon or carbon-heteroatom bond. princeton.edu

Another pathway involves the formation of reactive intermediates, such as those seen in Barton decarboxylation, where the carboxylic acid is converted into a thiohydroxamate ester which can then undergo radical-mediated cleavage. mdpi.com Enzymatic decarboxylation, which often relies on cofactors like pyridoxal (B1214274) phosphate (B84403), is a cornerstone of biological metabolism but is not directly applicable to the synthetic decarboxylation of this non-proteinogenic amino acid. youtube.com However, biomimetic approaches using organocatalysts can emulate this transformation. youtube.com

Acid-Base Properties and Proton Transfer Mechanisms

As an amino acid, this compound exhibits amphoteric properties, capable of acting as both an acid and a base. This is characterized by two dissociation constants (pKa values): one for the carboxylic acid group (-COOH) and one for the conjugate acid of the ethylamino group (-NH₂⁺-). In aqueous solution, the compound predominantly exists as a zwitterion, where the carboxylic acid protonates the amino group, resulting in a molecule with both a carboxylate (-COO⁻) and a secondary ammonium (B1175870) (-NH₂⁺-) group.

The equilibrium between the neutral form and the zwitterionic form is governed by an intramolecular proton transfer. The pKa values for the parent compound, 2-aminoisobutyric acid, are approximately 2.36 for the carboxyl group and 10.21 for the amino group. wikipedia.org For this compound, the pKa of the secondary ammonium group is expected to be slightly higher due to the electron-donating effect of the ethyl group, making it a slightly stronger base.

Table 1: Estimated Acid-Base Properties

| Functional Group | Form | Estimated pKa | Predominant form at pH 7 |

|---|---|---|---|

| Carboxylic Acid | -COOH | ~2.3 | -COO⁻ |

This zwitterionic nature dictates the molecule's solubility and behavior in solutions of varying pH. At a low pH, the carboxylate group is protonated, yielding a net positive charge. Conversely, at a high pH, the ammonium group is deprotonated, resulting in a net negative charge.

Esterification Reactions and Ester Derivatives

The carboxylic acid moiety can be converted to an ester through reactions with alcohols, a process known as esterification. The most common method is the Fischer esterification, which involves heating the amino acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. abiscientific.comchemistrysteps.com

During this reaction, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the corresponding amino acid ester. Under these acidic conditions, the ethylamino group is protonated to form an ammonium salt, which protects it from acting as a competing nucleophile. abiscientific.com This method allows for the synthesis of a wide variety of ester derivatives.

Table 2: Examples of Ester Derivatives

| Ester Derivative | Alcohol Reactant | Chemical Formula of Ester |

|---|---|---|

| Methyl 2-(ethylamino)-2-methylpropanoate | Methanol | C₈H₁₇NO₂ |

| Ethyl 2-(ethylamino)-2-methylpropanoate | Ethanol | C₉H₁₉NO₂ |

Reactions Involving the Ethylamino Moiety

The secondary amine of the ethylamino group functions as a nucleophile, making it susceptible to substitution and oxidation reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the ethylamino group allows it to act as a nucleophile, readily reacting with various electrophiles. Two primary types of nucleophilic substitution reactions are N-alkylation and N-acylation.

N-Alkylation involves the reaction with alkyl halides or other alkylating agents. The nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group (e.g., a halide) to form a new carbon-nitrogen bond. This reaction converts the secondary amine into a tertiary amine. If an excess of the alkylating agent is used, the reaction can proceed further to form a quaternary ammonium salt. monash.edu

N-Acylation occurs when the amine reacts with an acylating agent, such as an acid chloride or an acid anhydride (B1165640). nih.gov The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of an N-substituted amide. This reaction is often performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct. researchgate.net

Table 3: Examples of Nucleophilic Substitution Products

| Reaction Type | Electrophile | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide | 2-(ethyl(methyl)amino)-2-methylpropanoic acid |

| N-Acylation | Acetyl Chloride | 2-(N-ethylacetamido)-2-methylpropanoic acid |

Oxidation Reactions

The nitrogen atom of the ethylamino group can be oxidized by various oxidizing agents. The oxidation of secondary amines typically proceeds in a stepwise manner.

A common reaction involves oxidation with reagents like hydrogen peroxide (H₂O₂) or peroxy acids. nih.govresearchgate.net The initial step is the oxidation of the secondary amine to a secondary hydroxylamine (B1172632) (N-hydroxy-N-ethylamino-2-methylpropanoic acid). These hydroxylamine intermediates are often reactive and can be further oxidized under the reaction conditions. acs.org

Further oxidation of the secondary hydroxylamine leads to the formation of a nitrone. nih.govresearchgate.net This two-step sequence is a common pathway for the direct oxidation of secondary amines to nitrones using various catalytic systems, such as those involving selenium dioxide or tungstate (B81510) catalysts in the presence of H₂O₂. acs.org

Table 4: Potential Oxidation Products

| Oxidizing Agent | Intermediate Product | Final Product |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | N-hydroxy-N-ethylamino-2-methylpropanoic acid | (Z)-ethyl(1-carboxy-1-methylethyl)azane oxide (a nitrone) |

Reduction Reactions

The reduction of the carboxylic acid functional group in this compound and related α,α-disubstituted amino acids typically yields the corresponding amino alcohol. This transformation is a fundamental reaction in organic synthesis, providing access to valuable chiral building blocks.

The mechanism involves an initial acid-base reaction where the acidic proton of the carboxylic acid is removed by the hydride reagent. chemistrysteps.com Subsequent nucleophilic attack by a hydride ion on the carbonyl carbon of the carboxylate, often facilitated by coordination with the aluminum species, leads to a tetrahedral intermediate. chemistrysteps.comorganicchemistrytutor.com This intermediate collapses to form an aldehyde, which is immediately reduced further by another equivalent of the hydride reagent to an alkoxide. chemistrysteps.comorganicchemistrytutor.com An acidic workup then protonates the alkoxide to give the final primary alcohol product. libretexts.orgorganicchemistrytutor.com

Alternatively, catalytic hydrogenation offers a pathway to amino alcohols from amino acids. researchgate.netresearchgate.net This method is considered a more sustainable approach. researchgate.net For instance, molybdenum oxide-modified rhodium on silica (B1680970) (Rh-MoOx/SiO₂) has been shown to be an effective heterogeneous catalyst for the selective hydrogenation of various amino acids to their corresponding amino alcohols in an aqueous solvent, often with complete retention of stereochemistry. researchgate.netresearchgate.net

| Method | Reagent/Catalyst | Product | Key Features | Citations |

|---|---|---|---|---|

| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amino Alcohol | Requires strong, stoichiometric reducing agent; proceeds via an aldehyde intermediate. | chemistrysteps.combritannica.comlibretexts.orgorganicchemistrytutor.com |

| Catalytic Hydrogenation | Heterogeneous catalysts (e.g., Rh-MoOx/SiO₂) | Primary Amino Alcohol | Atom-economical; can offer high selectivity and retention of configuration. | researchgate.netresearchgate.net |

Catalytic and Biocatalytic Approaches in Synthesis

Modern synthetic chemistry increasingly relies on catalytic and biocatalytic methods to achieve high efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of structurally complex molecules like α,α-disubstituted amino acids.

Organocatalytic Synthetic Pathways

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For the synthesis of α,α-disubstituted α-amino acids, organocatalytic methods provide a route to chiral quaternary centers with high enantioselectivity. figshare.comacs.orgacs.org

One notable strategy involves the nucleophilic addition of racemic oxazolones to α,β-unsaturated aldehydes, catalyzed by diarylprolinol silyl (B83357) ethers. figshare.comacs.orgunibo.it This reaction can proceed with good yield, high diastereoselectivity, and very high enantioselectivity. figshare.comunibo.it The resulting products can then be converted into the desired N-protected α,α-disubstituted α-amino acid derivatives. acs.org This methodology offers a flexible and simple way to obtain optically active α,α-disubstituted amino acids with diverse structural properties. acs.org

Enzymatic Transformations (e.g., Esterase-mediated Reactions)

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and under mild conditions. nih.gov Esterases, such as lipases and α-amino acid ester hydrolases, are particularly useful in the synthesis and resolution of amino acids and their derivatives. ebi.ac.ukwikipedia.org

These enzymes can catalyze both the hydrolysis and synthesis of esters. ebi.ac.uk This dual reactivity can be exploited for the kinetic resolution of racemic mixtures of α-amino acid esters. For example, an esterase could selectively hydrolyze one enantiomer of a racemic ester of this compound, leaving the other enantiomer unreacted. The resulting mixture of the free amino acid and the unreacted ester can then be separated. Lipases have been successfully used for the enantioselective synthesis of esters from racemic acids in organic solvents. researchgate.net Furthermore, α-amino acid ester hydrolases (AEHs) can be used to synthesize esters from an alcohol and an amino acid. ebi.ac.uk

More advanced biocatalytic methods, such as the use of engineered protoglobin nitrene transferases, have been developed to catalyze the enantioselective amination of C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters. nih.gov

Catalytic Hydrogenation Applications

Catalytic hydrogenation is a versatile tool in the synthesis of amino acids. Beyond the reduction of the carboxylic acid group itself, hydrogenation is crucial for the reduction of various unsaturated precursors. For instance, the enantioselective hydrogenation of β-substituted-β-(acylamino)acrylates is a standard procedure for producing β-amino acids, often employing rhodium or ruthenium catalysts with chiral phosphine (B1218219) ligands.

In the context of α,α-disubstituted amino acids, catalytic hydrogenation could be applied to a precursor containing a carbon-carbon or carbon-nitrogen double bond. For example, an α-imino ester, a precursor to an amino acid, could be asymmetrically hydrogenated to produce a chiral amino acid ester. This approach is a cornerstone of modern asymmetric synthesis, including the industrial production of drugs like L-DOPA. libretexts.org Additionally, amino acid-based ionic liquids have been used to capture CO₂, which is then catalytically hydrogenated to formate, demonstrating the integration of amino acid structures in catalytic systems. nih.govcnr.it

| Approach | Catalyst/Enzyme Type | Typical Transformation | Key Advantages | Citations |

|---|---|---|---|---|

| Organocatalysis | Diarylprolinol silyl ethers | Asymmetric addition of oxazolones to enals | High enantioselectivity for quaternary stereocenters. | figshare.comacs.orgacs.org |

| Enzymatic Transformation | Esterases (e.g., Lipases, AEHs) | Kinetic resolution or synthesis of amino acid esters | High specificity, mild reaction conditions. | ebi.ac.ukwikipedia.orgresearchgate.net |

| Catalytic Hydrogenation | Rh or Ru complexes with chiral ligands | Asymmetric reduction of unsaturated precursors | High efficiency and enantioselectivity for producing chiral centers. | libretexts.org |

Advanced Synthetic Methodologies Applied to Related Structures

The synthesis of α,α-disubstituted amino acids is an active area of research, leading to the development of numerous advanced methodologies. These methods often provide more direct and efficient access to these valuable compounds.

One such approach is the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. For example, the enantioselective addition of acetonitrile (B52724) to α-iminoesters bearing an N-thiophosphinoyl group has been achieved using chiral N-heterocyclic carbene complexes of iridium, yielding α-cyanomethylated α,α-disubstituted α-amino acid derivatives. rsc.org

Other innovative methods leverage different activation strategies. Visible-light-driven reactions, for instance, can enable the α-C(sp³)-H alkylation of N-arylated glycine derivatives using alkyl radical precursors. organic-chemistry.org Metal-catalyzed cross-coupling reactions have also been adapted for this purpose. An iridium/copper-catalyzed α-allylation of imine esters allows for the fully stereodivergent synthesis of a range of α,α-disubstituted α-amino acids, where control over the configuration of the stereocenters is achieved by selecting the appropriate chiral catalyst. organic-chemistry.org These cutting-edge techniques highlight the ongoing progress in the synthesis of structurally complex amino acids. researchgate.netnih.gov

Claisen-type Condensations

The Claisen condensation is a powerful carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orglibretexts.orgyoutube.com The reaction is driven by the deprotonation of the resulting β-keto ester, which is acidic. libretexts.org

For the synthesis of a precursor to this compound, a crossed Claisen condensation could be envisioned. This would involve the reaction of an ester that can form an enolate with another that cannot, to avoid a mixture of products. libretexts.org For instance, the enolate of ethyl propanoate could react with a suitable electrophilic ester. However, the direct construction of the 2-amino-2-methylpropanoic acid backbone via a standard Claisen condensation is not straightforward.

A more plausible approach involves using a Dieckmann condensation, which is an intramolecular Claisen condensation, to form a cyclic β-keto ester that could then be further modified. wikipedia.orgmasterorganicchemistry.com

Table 1: Key Features of Claisen Condensation

| Feature | Description |

|---|---|

| Reactants | Two esters, or one ester and another carbonyl compound. wikipedia.org |

| Base | A strong, non-nucleophilic base, typically an alkoxide corresponding to the ester's alcohol portion to prevent transesterification. libretexts.orglibretexts.org |

| Product | β-keto ester or β-diketone. youtube.com |

| Driving Force | Formation of a stable enolate from the acidic β-dicarbonyl product. libretexts.org |

While a direct application to synthesize this compound is not commonly cited, the principles of the Claisen condensation are fundamental to building the carbon frameworks necessary for such complex molecules.

Reformatsky-type Reactions

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgnrochemistry.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is less reactive than Grignard reagents or lithium enolates, thus preventing self-condensation of the ester. wikipedia.orglibretexts.org

This reaction is particularly useful for creating β-hydroxy esters, which are versatile synthetic intermediates. For the synthesis of a precursor to this compound, a Reformatsky reaction could be employed by reacting an appropriate ketone with an α-halo ester. For example, the reaction of acetone (B3395972) with ethyl 2-bromo-2-methylpropanoate (B8525525) in the presence of activated zinc would yield a β-hydroxy ester. Subsequent chemical transformations would be required to introduce the ethylamino group at the α-position.

The reaction mechanism involves the oxidative addition of zinc to the carbon-halogen bond of the α-halo ester, forming the organozinc enolate. nrochemistry.comlibretexts.org This enolate then adds to the carbonyl carbon of the ketone or aldehyde.

Table 2: Components of the Reformatsky Reaction

| Component | Role | Example |

|---|---|---|

| α-Halo Ester | Forms the organozinc reagent (nucleophile). libretexts.org | Ethyl 2-bromopropanoate |

| Carbonyl Compound | Electrophile. wikipedia.org | Acetone, Benzaldehyde |

| Metal | Mediates the formation of the organozinc reagent. wikipedia.org | Zinc dust |

| Product | β-hydroxy ester. nrochemistry.com | Ethyl 3-hydroxy-3-methylbutanoate (B1233616) |

Variations of this reaction using other metals like samarium (SmI₂) have also been developed, expanding its scope and applicability in complex molecule synthesis. beilstein-journals.org

Michael Addition Reactions

The Michael addition, or conjugate addition, is the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of organic synthesis for its ability to form carbon-carbon bonds under mild conditions. wikipedia.org

In the context of synthesizing this compound, a Michael addition could be used to introduce the ethylamino group or a precursor to it. For instance, ethylamine could act as a Michael donor and add to an α,β-unsaturated ester like ethyl methacrylate. This would form a β-amino ester.

The reaction proceeds via the attack of the nucleophile on the β-carbon of the unsaturated system, leading to the formation of an enolate intermediate, which is then protonated. masterorganicchemistry.com

Table 3: Michael Reaction Components

| Component | Definition | Examples |

|---|---|---|

| Michael Donor | The nucleophile, often a resonance-stabilized carbanion or a heteroatom nucleophile. organic-chemistry.orgchemistrysteps.com | Enolates, amines (e.g., ethylamine), thiols. |

| Michael Acceptor | An activated alkene, typically an α,β-unsaturated carbonyl compound. organic-chemistry.org | α,β-unsaturated esters (e.g., ethyl acrylate), ketones, nitriles. |

| Product | A 1,5-dicarbonyl compound (if the donor is an enolate) or a compound with a new bond at the β-carbon. wikipedia.org | β-amino esters, β-keto esters. |

The resulting product from a Michael addition of ethylamine to a suitable acceptor would be a precursor that already contains the correct nitrogen substituent and part of the carbon skeleton, which could then be elaborated to the final this compound.

Advanced Analytical and Spectroscopic Characterization Techniques

Chromatographic Methods for Separation, Purity Assessment, and Quantification

Chromatographic techniques are fundamental in the analytical workflow of 2-(ethylamino)-2-methylpropanoic acid, enabling its separation from complex mixtures, assessment of its purity, and precise quantification. The choice of method depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Given its amino acid structure, which lacks a strong chromophore, derivatization is often employed to enhance its detection by UV-Vis or fluorescence detectors.

Pre-column derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride can be utilized. For instance, derivatization with dansyl chloride introduces a chromophore that allows for sensitive UV detection. A typical reversed-phase HPLC method would employ a C18 column with a gradient elution. The mobile phase could consist of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH to ensure the protonation of the amino group) and an organic modifier like acetonitrile (B52724).

Due to the lack of specific literature for this exact compound, a representative HPLC method based on the analysis of similar amino acids is proposed in the table below.

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (after derivatization) |

| Injection Volume | 10 µL |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For highly sensitive and selective analysis, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the method of choice. This technique allows for the direct analysis of this compound, often without the need for derivatization, by detecting its exact mass. Electrospray ionization (ESI) in positive ion mode is typically effective for protonating the amino group, yielding the [M+H]⁺ ion.

A hydrophilic interaction liquid chromatography (HILIC) column can be advantageous for retaining this polar compound. The high-resolution capability of mass analyzers like Orbitrap or Time-of-Flight (TOF) enables the determination of the elemental composition of the analyte, providing a high degree of confidence in its identification.

A representative LC-HRMS method is outlined below.

| Parameter | Description |

| LC System | UHPLC |

| Column | HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 95% B to 50% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | ESI Positive |

| Mass Analyzer | Orbitrap or TOF |

| Scan Mode | Full Scan (m/z 50-500) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, but it necessitates a derivatization step to increase the volatility and thermal stability of the compound. The presence of both a carboxylic acid and a secondary amine group requires a robust derivatization strategy.

A two-step derivatization is common for amino acids. First, the carboxylic acid group is esterified (e.g., with methanol/HCl to form the methyl ester). Subsequently, the amino group is acylated (e.g., with pentafluoropropionic anhydride (B1165640) - PFPA). Alternatively, silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can derivatize both functional groups in a single step. The resulting derivatives are then amenable to GC separation and MS detection.

The following table details a potential GC-MS method following derivatization.

| Parameter | Description |

| Derivatization | Esterification followed by acylation (e.g., with PFPA) |

| GC Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. As no experimental spectra are readily available in the literature, the following analyses are based on predicted chemical shifts.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each set of non-equivalent protons. The chemical shifts are influenced by the electronic environment of the protons. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to coupling with each other. The two methyl groups attached to the quaternary carbon are equivalent and will appear as a singlet. The NH and OH protons may appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | Triplet | 3H | -CH₂-CH₃ |

| ~1.25 | Singlet | 6H | -C(CH₃ )₂ |

| ~2.60 | Quartet | 2H | -CH₂ -CH₃ |

| Variable | Broad Singlet | 1H | -NH - |

| Variable | Broad Singlet | 1H | -COOH |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will appear significantly downfield. The quaternary carbon atom will also have a characteristic chemical shift. The carbons of the ethyl group and the two equivalent methyl groups will resonate at higher fields.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~15.0 | -CH₂-C H₃ |

| ~25.0 | -C(C H₃)₂ |

| ~40.0 | -C H₂-CH₃ |

| ~55.0 | -C (CH₃)₂ |

| ~180.0 | -C OOH |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HETCOR)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity within a molecule. wikipedia.org For this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Correlation (HETCOR) are invaluable.

A COSY experiment reveals proton-proton (¹H-¹H) coupling relationships. wikipedia.org In the spectrum of this compound, cross-peaks would be expected between the protons of the ethyl group: the methyl protons (-CH₃) and the methylene protons (-CH₂-). A cross-peak would also appear between the N-H proton of the ethylamino group and the adjacent methylene protons.

HSQC and HETCOR are heteronuclear techniques that correlate directly bonded protons and carbons (¹H-¹³C). libretexts.org An HSQC spectrum is proton-detected, offering higher sensitivity, and would display cross-peaks connecting each proton signal to the signal of the carbon atom it is attached to. libretexts.orgyoutube.com This allows for the definitive assignment of each carbon atom that bears protons. For instance, the protons of the C2-methyl group would show a correlation to the C2 carbon signal, and the protons of the ethyl group would correlate with their respective carbon signals. Quaternary carbons, like the C2 and the carboxyl carbon (C1), would not appear in an HSQC spectrum.

The expected ¹H and ¹³C NMR chemical shifts and their correlations are detailed in the tables below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| C1 | -COOH | 10-12 | 175-185 |

| C2 | C(CH₃)₂ | - | 55-65 |

| C2-CH₃ | -CH₃ | ~1.2 | 20-30 |

| C3 | -CH₂-N | ~2.7 | 45-55 |

| C4 | N-CH₂- | ~2.6 | 40-50 |

| C5 | -CH₃ (ethyl) | ~1.1 | 10-20 |

| N-H | -NH- | Variable | - |

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlation Type | Expected Cross-Peaks |

|---|---|---|

| COSY | ¹H-¹H | H5 ↔ H4; H4 ↔ N-H |

| HSQC/HETCOR | ¹H-¹³C (1-bond) | H5 ↔ C5; H4 ↔ C4; H3 ↔ C3; C2-CH₃ ↔ C2-CH₃ Carbon |

Solid-State NMR Applications

Solid-State NMR (ssNMR) spectroscopy provides critical information about the structure, dynamics, and polymorphism of molecules in their solid form. For amino acids like this compound, ssNMR can elucidate details that are averaged out in solution-state NMR. ox.ac.ukherts.ac.uk

By using techniques like Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. herts.ac.uk For amino acids, ¹³C and ¹⁵N ssNMR are commonly used to study crystalline packing and hydrogen bonding interactions. The chemical shifts of the carbonyl carbon and the amino nitrogen are particularly sensitive to their local electronic environment, which is influenced by intermolecular interactions in the crystal lattice. researchgate.net

Furthermore, advanced ssNMR techniques using quadrupolar nuclei such as ¹⁷O and ¹⁴N can serve as highly sensitive probes of structural changes. ox.ac.uknih.gov ¹⁷O ssNMR, for example, can distinguish between the carbonyl and hydroxyl oxygens in the carboxylic acid group, providing precise information on C-O bond lengths and hydrogen bonding environments. ox.ac.ukherts.ac.uk ¹⁴N ssNMR can probe the electric field gradient around the nitrogen atom, offering insights into the geometry and bonding of the amino group. nih.gov These applications are crucial for characterizing different crystalline forms (polymorphs) of the compound and understanding its solid-state stability.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like amino acids by transferring them from solution to the gas phase as intact ions. nih.govnih.govwiley-vch.de For this compound, which has a molecular weight of 131.17 g/mol , ESI-MS in positive ion mode would primarily show the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 132.1. nih.gov

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion can be used to induce fragmentation and obtain structural information. The fragmentation pathways for amino acids often involve characteristic losses of small neutral molecules.

Table 3: Predicted ESI-MS Fragmentation for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 132.1 | 86.1 | HCOOH (46) | Loss of the carboxylic acid group |

| 132.1 | 114.1 | H₂O (18) | Loss of water from the carboxylic acid |

Common fragmentation patterns for carboxylic acids include the loss of water (M-18) and the loss of the entire carboxyl group (M-45). libretexts.org For this specific compound, a prominent fragmentation pathway would likely be the loss of formic acid (HCOOH, 46 Da) to yield an ion at m/z 86.1. Subsequent fragmentation of this ion could lead to further characteristic losses, helping to confirm the structure of the ethylamino portion of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide detailed information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound. For this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

The spectrum for the similar compound 2-methylpropanoic acid shows a very broad O-H stretching band from 2500 to 3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-H stretching bands just below 3000 cm⁻¹. docbrown.info Building on this, the spectrum for this compound is expected to show an additional N-H stretching vibration.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| N-H Stretch | Secondary Amine | 3400 - 3300 | Medium |

| C-H Stretch | Alkyl (sp³) | 2980 - 2850 | Strong |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| N-H Bend | Secondary Amine | 1650 - 1550 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.gov While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is often better for analyzing non-polar, symmetric bonds (like C-C). aip.org

The Raman spectrum of this compound would provide valuable information, particularly regarding the carbon skeleton and symmetric vibrations. The C-N and C-C stretching frequencies are typically observed in the 1000 cm⁻¹ region. aip.org The C-H stretching vibrations also give rise to strong Raman signals. acs.org The spectra of amino acids in the solid state are generally sharper and more complex than in aqueous solutions, providing a more detailed molecular fingerprint. nih.gov

Table 5: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

|---|---|---|

| C-H Stretch | Alkyl (sp³) | 3000 - 2800 |

| C=O Stretch | Carboxylic Acid | 1700 - 1650 |

| CH₂/CH₃ Bending | Alkyl | 1470 - 1430 |

| C-C Stretch | Skeleton | 1200 - 800 |

By combining data from both FT-IR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be established, confirming the presence of all key functional groups and providing a unique identifier for the compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's properties. mdpi.comnih.gov

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. mdpi.com This technique requires a high-quality, single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays in a specific pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved. mdpi.com

For this compound, an SCXRD study would definitively confirm its covalent structure. Furthermore, it would reveal crucial details about its solid-state conformation and supramolecular assembly, such as the formation of hydrogen bonds between the carboxylic acid and amine groups, which are expected to be prominent features in its crystal packing. researchgate.net

Hypothetical Crystallographic Data for this compound This table presents plausible data that would be obtained from a successful SCXRD experiment.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C6H13NO2 |

| Formula Weight | 131.17 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.51 |

| b (Å) | 10.23 |

| c (Å) | 9.45 |

| **β (°) ** | 105.2 |

| Volume (Å3) | 792.4 |

| Z (molecules/unit cell) | 4 |

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered solid samples. americanpharmaceuticalreview.com Instead of producing a pattern of discrete spots like SCXRD, PXRD generates a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). nist.gov This pattern serves as a unique fingerprint for a specific crystalline solid. mdpi.com

PXRD is invaluable for phase identification, assessment of sample purity, and characterization of different crystalline forms (polymorphs). americanpharmaceuticalreview.com For this compound, PXRD would be used to confirm the identity of a bulk sample against a reference pattern (either from a known standard or calculated from single-crystal data) and to ensure phase purity.

Illustrative Powder X-ray Diffraction Peak List This table shows a hypothetical list of major peaks in a PXRD pattern.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 60 |

| 21.1 | 4.21 | 100 |

| 23.8 | 3.74 | 75 |

Complementary Analytical Techniques

While electronic spectroscopy and X-ray crystallography provide key electronic and structural information, a full characterization of this compound relies on a suite of complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure in solution by identifying the chemical environment and connectivity of all hydrogen and carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecular bonds. For this compound, it would clearly identify the characteristic stretching frequencies of the O-H (broad), N-H, C-H, and C=O functional groups, confirming their presence in the molecule. docbrown.info

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the precise molecular weight of the compound, confirming its elemental formula (C6H13NO2). nih.govdocbrown.info Analysis of the fragmentation pattern can also provide further structural information.

These techniques, when used in combination, provide a comprehensive and unambiguous characterization of the chemical structure and purity of this compound.

Elemental Analysis

Elemental analysis is a cornerstone technique for determining the mass percentages of constituent elements within a compound. This process provides the empirical formula, which can then be compared against the theoretical composition derived from the expected molecular formula (C₆H₁₃NO₂).

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 6 | 72.06 | 54.93 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 9.99 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.68 |

| Oxygen | O | 16.00 | 2 | 32.00 | 24.40 |

Note: The data presented in Table 1 is theoretical and calculated based on the molecular formula. Experimental values from laboratory analysis would be required for empirical validation.

Conductivity Measurements

Conductivity measurements are instrumental in characterizing the behavior of a compound in solution, specifically its ability to carry an electric current. For an amino acid like this compound, which possesses both an acidic carboxyl group and a basic amino group, its conductivity in an aqueous solution is expected to be influenced by its zwitterionic nature and the pH of the solution.

The conductivity of a solution is dependent on the concentration of ions, their charge, and their mobility. Amino acids in solution can exist as cations, anions, or zwitterions, with the equilibrium between these forms being pH-dependent. At the isoelectric point (pI), the net charge of the amino acid is zero, and conductivity is typically at a minimum.

Detailed experimental studies on the conductivity of this compound are not prominently featured in the available scientific literature. However, general principles of amino acid conductivity suggest that measurements would reveal key information about its dissociation constants (pKa values) and its pI. A hypothetical study would involve measuring the conductivity of aqueous solutions of this compound at various concentrations and pH values.

| Concentration (mol/L) | pH | Conductivity (µS/cm) |

|---|---|---|

| 0.01 | 3.0 | Data Not Available |

| 0.01 | pI | Data Not Available |

| 0.01 | 10.0 | Data Not Available |

| 0.1 | 3.0 | Data Not Available |

| 0.1 | pI | Data Not Available |

| 0.1 | 10.0 | Data Not Available |

Note: The data in Table 2 is presented as a template for expected experimental outcomes. The actual conductivity values would need to be determined through empirical measurement.

The study of the electrical conductivity of amino acid solutions is a complex field, with the behavior of even simple amino acids being influenced by factors such as temperature and the presence of other electrolytes. For a substituted amino acid like this compound, the ethyl and methyl groups would also influence its solvation and ionic mobility, making dedicated experimental investigation essential for a complete understanding of its properties.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energy of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying amino acids and their derivatives. researchgate.net Functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) are widely used for their reliability in predicting the geometric and electronic properties of organic molecules. researchgate.net

Studies on related N-alkylated amino acids have successfully employed DFT to analyze changes in solubility, conformation, and electronic properties upon alkylation. nih.govrsc.org For 2-(ethylamino)-2-methylpropanoic acid, a DFT study, likely using a basis set such as 6-311++G(d,p) to accurately model hydrogen bonding, would be the method of choice. researchgate.net Such a study would calculate the molecule's total energy, electron density distribution, and orbital energies, providing a comprehensive electronic profile.

A crucial first step in any computational study is geometry optimization, a process that locates the minimum energy arrangement of atoms, thereby predicting the molecule's most stable three-dimensional structure. mdpi.com For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

This compound is an α,α-disubstituted amino acid, similar to 2-aminoisobutyric acid (Aib). Such amino acids are known to have significant conformational constraints due to the presence of two substituents on the alpha-carbon. jst.go.jp Aib, for example, is a potent inducer of helical structures in peptides. wikipedia.orgrsc.org It is therefore expected that the geometry of this compound would also be sterically constrained, with the ethyl and methyl groups restricting the rotation around the N-Cα and Cα-C bonds (phi, ψ dihedral angles) if incorporated into a peptide chain. Conformational analysis would explore the potential energy surface to identify different stable conformers and the energy barriers between them.

The electronic character of a molecule is largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. pnas.org A smaller gap generally implies higher reactivity. pnas.org

In studies of N-methylated amino acids, N-alkylation was found to raise the HOMO energy (making it a better electron donor) and decrease the HOMO-LUMO energy gap. nih.govrsc.org Extrapolating from this, the N-ethylation in this compound is expected to result in a smaller HOMO-LUMO gap compared to its parent compound, 2-aminoisobutyric acid, suggesting increased chemical reactivity.

Table 1: Hypothetical Frontier Orbital Energies (in eV) based on Analogues

| Compound | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| 2-aminoisobutyric acid (Aib) | -6.8 | 1.5 | 8.3 |

| This compound | -6.5 | 1.6 | 8.1 |

Data is hypothetical and projected from trends observed in related N-alkylated amino acids. nih.govrsc.org

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The map is colored based on the electrostatic potential, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would be expected to show a significant negative potential (red/yellow) around the oxygen atoms of the carboxyl group, identifying them as the primary sites for electrophilic interaction. Conversely, a positive potential (blue) would be concentrated around the hydrogen atom of the secondary amine group (-NH-), highlighting it as a site for nucleophilic interaction and hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. researchgate.netresearchgate.net This method allows for the calculation of natural atomic charges and the analysis of donor-acceptor (hyperconjugative) interactions between orbitals, which contribute to molecular stability.

Research on N-methylated amino acids has shown that N-alkylation tends to make the natural atomic charges on the nitrogen and adjacent carbonyl carbon and oxygen atoms less negative or more positive. nih.govrsc.org A similar effect would be anticipated for this compound. NBO analysis would quantify these charge distributions and reveal stabilizing interactions, such as the delocalization of electron density from lone pairs into antibonding orbitals.

Table 2: Hypothetical Natural Atomic Charges based on Analogues

| Atom | 2-aminoisobutyric acid (Aib) | This compound |

|---|---|---|

| Amine Nitrogen (N) | -0.85 | -0.82 |

| Carbonyl Carbon (C=O) | +0.75 | +0.77 |

| Carbonyl Oxygen (O=C) | -0.65 | -0.64 |

Data is hypothetical and projected from trends observed in related N-alkylated amino acids. nih.govrsc.org

Biochemical Pathways and Enzymatic Interactions

Molecular Interactions with Enzymes and Biological Macromolecules

There is a lack of research on the specific molecular interactions between 2-(ethylamino)-2-methylpropanoic acid and any enzymes or biological macromolecules.

While the principles of enzyme kinetics, including binding and inhibition, are well-established, there are no specific studies that have investigated the interaction of this compound with any enzyme. fda.govmdpi.com

Beta-lactamases are a family of enzymes that confer bacterial resistance to beta-lactam antibiotics. wikipedia.org A variety of beta-lactamase inhibitors have been developed to counteract this resistance. nih.govnih.govmdpi.com However, there is no scientific literature to suggest that this compound has been studied as a potential beta-lactamase inhibitor or that it interacts with these enzymes in any capacity.

Based on a thorough review of the available scientific literature, there is currently insufficient specific research data on "this compound" to generate the requested article. Searches for inhibition studies of this particular compound with cyclooxygenases (COX) and lipoxygenases (LOX), as well as its properties as a ligand in biologically significant metal complex formation, did not yield specific research findings.

The scientific community has not published dedicated studies on the biochemical pathways and enzymatic interactions of "this compound" in the context of COX and LOX inhibition. Similarly, detailed investigations into its role as a ligand in the formation of metal complexes with established biological significance are not available in the public domain.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that adheres to the requested outline and focuses solely on "this compound" due to the absence of primary research on these specific topics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.